molecular formula C11H15BrN2O B5432560 N-(4-bromophenyl)-N'-(sec-butyl)urea

N-(4-bromophenyl)-N'-(sec-butyl)urea

Cat. No.: B5432560
M. Wt: 271.15 g/mol
InChI Key: WPWFESCLCLMBSP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N'-(sec-butyl)urea is a substituted urea derivative characterized by a brominated phenyl group and a sec-butyl chain attached to the urea core. The urea functional group (-NH-C(=O)-NH-) serves as a hydrogen-bonding motif, influencing both its chemical reactivity and supramolecular interactions. For instance, N-(4-chlorophenyl)-N'-(sec-butyl)urea () crystallizes in a monoclinic system and adopts an "endo" conformation, with halogen atoms (e.g., Cl, Br) positioned para to the urea group, creating steric and electronic effects that modulate molecular packing and solubility .

Properties

IUPAC Name

1-(4-bromophenyl)-3-butan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWFESCLCLMBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Halogen-Substituted Phenylurea Derivatives

Substitution at the phenyl ring significantly impacts physicochemical and biological properties:

  • N-(4-Bromophenyl)urea (): Crystallizes in a monoclinic system (space group P21), with a dihedral angle of 47.8° between the urea and phenyl planes. The bromine atom introduces steric bulk and polarizability, enhancing halogen bonding (Br⋯Br interactions: 3.444 Å) compared to non-brominated analogs .
  • N-(4-Chlorophenyl)-N'-(sec-butyl)urea (): Shares similar conformational features but exhibits weaker halogen bonding (Cl⋯Cl distance > van der Waals radius), leading to reduced thermal stability compared to brominated derivatives .
  • N-(4-Fluorophenyl)-N'-(2-bromoethyl)urea (): Fluorine's electronegativity increases polarity, improving solubility in polar solvents (logP = 2.91 vs. 3.88 for brominated analogs) .
Table 1: Physicochemical Properties of Selected Urea Derivatives
Compound Name Molecular Weight logP Halogen Substituent Bioactivity (IC50, μM)
N-(4-Bromophenyl)-N'-(sec-butyl)urea ~285.16* 3.88* Br N/A
N-(4-Chlorophenyl)-N'-(sec-butyl)urea 240.69 3.45 Cl N/A
N-(4-Fluorophenyl)-N'-(maleimide) 261.09 2.91 F 5.18 (MGL inhibition)
N-(4-Bromophenyl)naphthalene-2-carboxamide 349.23 3.88 Br Anti-inflammatory

*Estimated based on analogs in and .

Bioactive Urea Derivatives

  • Anti-inflammatory Activity: N-(4-Bromophenyl)-N'-(thiazolyl)urea derivatives () exhibit potent anti-inflammatory effects (IC50 < 10 μM) via p38 kinase inhibition, outperforming non-brominated analogs due to enhanced hydrophobic interactions with the enzyme's DFG-out active site .
  • Enzyme Inhibition : Bromine's polarizability enhances binding affinity in enzyme pockets. For example, N-(4-bromophenyl)maleimide (IC50 = 4.37 μM for MGL inhibition) shows marginally higher potency than chloro- or iodo-substituted analogs (IC50 = 4.34–7.24 μM), suggesting a balance between halogen size and electronic effects .

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